(3S)-3-Methylnonanoic acid
Description
(3S)-3-Methylnonanoic acid (CAS: 35205-79-9) is a branched-chain fatty acid with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . Its IUPAC name is 3-methylnonanoic acid, featuring a methyl branch at the third carbon of a nine-carbon aliphatic chain, with the (S)-configuration at the chiral center . Key properties include:
- logP: 3.6 (hydrophobic)
- pKa: ~5.26 (moderate acidity typical for carboxylic acids)
- Solubility: Very low water solubility (<1 mg/mL) .
This compound is implicated in lipid metabolism, particularly in cardiac fatty acid oxidation, as shown in studies involving PPARα-null mice . Its stereochemistry and branching influence biological interactions, such as enzyme specificity and membrane permeability.
Properties
CAS No. |
59614-86-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(3S)-3-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1 |
InChI Key |
ZDIXEQISPGRDEB-VIFPVBQESA-N |
Isomeric SMILES |
CCCCCC[C@H](C)CC(=O)O |
Canonical SMILES |
CCCCCCC(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Methylnonanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-methyl-2-nonenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.
Industrial Production Methods: Industrial production of (3S)-3-Methylnonanoic acid may involve the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their specificity and environmentally friendly nature. For instance, certain strains of bacteria can be engineered to produce this compound through fermentation, followed by extraction and purification.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Methylnonanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the methyl group can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: 3-Methyl-3-nonanoic acid.
Reduction: 3-Methylnonan-1-ol.
Substitution: 3-Halo-3-methylnonanoic acid.
Scientific Research Applications
(3S)-3-Methylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying fatty acid metabolism and enzyme specificity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of (3S)-3-Methylnonanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can be metabolized by fatty acid oxidation pathways, leading to the production of energy and other metabolites. The methyl group at the third carbon position influences its binding affinity and specificity towards certain enzymes, making it a valuable tool for studying enzyme-substrate interactions.
Comparison with Similar Compounds
Physical and Chemical Properties
The following table compares (3S)-3-methylnonanoic acid with structurally related fatty acids:
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | pKa | Solubility (Water) | Key Structural Features |
|---|---|---|---|---|---|---|
| (3S)-3-Methylnonanoic acid | C₁₀H₂₀O₂ | 172.26 | 3.6 | 5.26 | <1 mg/mL | Branched (S-configuration), C9 chain |
| Nonanoic acid (straight-chain) | C₉H₁₈O₂ | 158.24 | 3.3 | 4.96 | ~0.1 g/100 mL | Linear, no branching |
| 3-Methyloctanoic acid | C₉H₁₈O₂ | 158.24 | 3.1 | 5.10 | ~0.5 mg/mL | Branched at C3, shorter chain |
| 4-Methylnonanoic acid | C₁₀H₂₀O₂ | 172.26 | 3.5 | 5.30 | <1 mg/mL | Branched at C4, no stereochemistry |
Key Observations :
- Branching: Branching at C3 increases hydrophobicity (logP = 3.6) compared to the straight-chain nonanoic acid (logP = 3.3) .
- Chain Length : Longer chains (C9 vs. C8) reduce water solubility.
- Stereochemistry : The (S)-configuration may influence enzymatic interactions, as seen in PPARα-mediated pathways .
Comparison with Functional Analogs :
- Iodophenyl 9-Methylpentadecanoic Acid: A very long-chain fatty acid (C15) used in metabolic studies. Its conversion to 3-methylnonanoic acid suggests β-oxidation truncation.
- Lignoceric Acid (C24): Unlike 3-methylnonanoic acid, lignoceric acid undergoes peroxisomal β-oxidation independent of PPARα .
Biological Activity
(3S)-3-Methylnonanoic acid, a chiral fatty acid, has garnered attention in biological research due to its unique structural properties and potential applications in various fields including biochemistry, pharmacology, and industrial chemistry. This article explores the biological activity of (3S)-3-Methylnonanoic acid, focusing on its mechanisms of action, interactions within biological systems, and relevant research findings.
Chemical Structure and Properties
(3S)-3-Methylnonanoic acid is characterized by its methyl group at the third carbon position of the nonanoic acid chain. This structural feature contributes to its steric hindrance and influences its interactions with enzymes and receptors in biological systems. The compound has a molecular formula of C₉H₁₈O₂ and a molecular weight of 158.24 g/mol.
The biological activity of (3S)-3-Methylnonanoic acid primarily involves its metabolism through fatty acid oxidation pathways. The methyl group affects the compound's binding affinity to specific enzymes, making it a valuable model for studying enzyme-substrate interactions. Key pathways include:
- Fatty Acid Metabolism : The compound participates in lipid metabolism, influencing both the synthesis and breakdown of fatty acids.
- Enzyme Interaction : It has been shown to interact with various enzymes involved in lipid metabolism, which may lead to alterations in metabolic processes .
Enzymatic Studies
Research has indicated that (3S)-3-Methylnonanoic acid serves as a substrate for phytanoyl-CoA hydroxylase, an enzyme critical for the oxidation of branched-chain fatty acids. This interaction is significant for understanding metabolic disorders such as Refsum disease, where phytanic acid accumulation occurs due to enzyme deficiencies .
Case Studies
-
Fatty Acid Oxidation :
- A study highlighted that (3S)-3-Methylnonanoic acid can be oxidized by mitochondrial enzymes, leading to the production of energy-rich metabolites. This process is crucial for cellular energy homeostasis .
- Pharmaceutical Applications :
Comparative Analysis
To better understand the uniqueness of (3S)-3-Methylnonanoic acid, a comparison with related compounds is essential:
| Compound | Chain Length | Methyl Group Position | Biological Activity |
|---|---|---|---|
| (3S)-3-Methylnonanoic acid | 9 | 3 | Active in lipid metabolism |
| Nonanoic acid | 9 | None | Less sterically hindered, fewer interactions |
| 3-Methylhexanoic acid | 8 | 3 | Shorter chain length affects properties |
| 3-Methylundecanoic acid | 10 | 3 | Longer chain influences solubility |
Applications in Research
(3S)-3-Methylnonanoic acid has several applications across various fields:
- Biochemistry : As a model compound for studying fatty acid metabolism.
- Medicinal Chemistry : Potential use in synthesizing pharmaceuticals due to its chiral nature.
- Industrial Chemistry : Utilized in producing specialty chemicals and surfactants .
Q & A
Q. What are the standard methods for synthesizing and purifying (3S)-3-methylnonanoic acid in a laboratory setting?
(3S)-3-Methylnonanoic acid can be synthesized via enantioselective routes, such as chiral auxiliary-assisted alkylation or enzymatic resolution. A common approach involves asymmetric hydrogenation of α,β-unsaturated esters using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (S)-configuration. Post-synthesis, purification typically employs recrystallization or preparative HPLC with chiral stationary phases to ensure enantiomeric purity (>98% by GC-MS or chiral NMR analysis) .
Q. How can researchers verify the structural identity and enantiomeric purity of (3S)-3-methylnonanoic acid?
- Nuclear Magnetic Resonance (NMR): Compare H and C spectra with reference data (e.g., NIST Chemistry WebBook) to confirm branching at C3 and methyl group placement .
- Chiral Chromatography: Use HPLC with chiral columns (e.g., Chiralpak AD-H) and polarimetric detection to resolve enantiomers. Retention times and optical rotation values ([α]) should match literature standards .
- Mass Spectrometry (MS): Confirm molecular weight (172.26 g/mol) and fragmentation patterns via ESI-MS or GC-MS .
Q. What are the key physicochemical properties of (3S)-3-methylnonanoic acid relevant to experimental design?
- Molecular Formula: CHO
- Melting Point: Not widely reported; empirical determination via DSC is recommended.
- LogP (Octanol-Water): Predicted logP = 3.6 (ALOGPS), indicating high hydrophobicity .
- Aqueous Solubility: Estimated logS = -3.1; solubilize in organic solvents (e.g., DMSO, ethanol) for in vitro assays .
Advanced Research Questions
Q. How does the stereochemistry of (3S)-3-methylnonanoic acid influence its biological activity or metabolic pathways?
The (S)-enantiomer may exhibit substrate specificity in enzymatic reactions. For example, β-oxidation pathways in mitochondria discriminate between stereoisomers, affecting degradation rates. Studies using isotopically labeled (3S)-3-methylnonanoic acid (e.g., C at C3) coupled with LC-MS can track metabolic intermediates in cell cultures .
Q. What analytical challenges arise when quantifying (3S)-3-methylnonanoic acid in complex biological matrices?
- Matrix Interference: Lipids and proteins in serum or tissue homogenates require removal via solid-phase extraction (C18 columns) or protein precipitation (acetonitrile).
- Detection Sensitivity: Derivatize with pentafluorobenzyl bromide to enhance GC-ECD or GC-MS sensitivity (LOD < 1 ng/mL) .
- Isomer Discrimination: Co-elution with structural analogs (e.g., 4-methylnonanoic acid) necessitates tandem MS/MS with MRM transitions (e.g., m/z 172 → 128) .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting point, solubility) for (3S)-3-methylnonanoic acid?
Discrepancies often stem from impurities or polymorphic forms. Standardize protocols:
Q. What role does (3S)-3-methylnonanoic acid play in bacterial polyhydroxyalkanoate (PHA) biosynthesis?
(3S)-3-Methylnonanoic acid is a precursor for short-chain-length PHAs in Pseudomonas spp. Its incorporation into polyester chains depends on the substrate specificity of PHA synthases. Investigate via:
- Fed-Batch Fermentation: Monitor PHA yield under varying carbon/nitrogen ratios.
- H NMR of PHAs: Identify methyl branching signals (δ 0.8–1.2 ppm) to confirm monomer integration .
Methodological Notes
- Safety: Non-hazardous per GHS classification; handle using standard lab PPE. Dispose via certified waste management services .
- Data Gaps: Critical properties (e.g., melting point, flash point) require experimental validation due to sparse literature. Prioritize peer-reviewed sources over predictive databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
